molecular formula C6H10N2O B1282126 1-(Propan-2-yl)-1H-pyrazol-4-ol CAS No. 75702-84-0

1-(Propan-2-yl)-1H-pyrazol-4-ol

Cat. No. B1282126
CAS RN: 75702-84-0
M. Wt: 126.16 g/mol
InChI Key: GTVJTOUCOLLRGC-UHFFFAOYSA-N
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Description

The compound "1-(Propan-2-yl)-1H-pyrazol-4-ol" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazoles are known for their wide applications in pharmaceutical and agrochemical industries due to their diverse biological activities .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a multicomponent domino reaction catalyzed by L-proline in aqueous media can be used to assemble densely functionalized pyrazoles . Another approach involves a one-pot three-component synthesis catalyzed by 2-hydroxy ethylammonium propionate under solvent-free conditions, which is notable for its high yields and environmental friendliness . Additionally, the synthesis of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one was achieved through a one-step reaction on solid Al2O3 at room temperature .

Molecular Structure Analysis

Molecular structure and vibrational spectra of pyrazole derivatives can be studied using density functional theory (DFT) methods. For example, the molecular structure of a pyrazole derivative with a chlorophenyl and propan-2-yl group was analyzed, revealing the localization of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) . Similarly, the molecular structure of another pyrazole derivative was optimized using DFT, and its stability was assessed through hyperconjugative interactions and intramolecular hydrogen bond-like weak interactions .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. The synthesis of 1,1'-bis[4-(1,3-diselenan-2-yl)pyrazoles] from pyrazole-4-carbaldehydes and propane-1,3-diselenol is an example of a reaction that forms a linearly bonded structure . Additionally, the antimicrobial activity of pyrazole derivatives can be evaluated, indicating that certain functional groups are crucial for biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be characterized using various spectroscopic techniques and thermal analysis. For instance, the synthesis and characterization of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol single crystals were performed, and the crystals were found to be stable up to 160 °C . The dielectric properties of these crystals were also studied, showing a decrease in dielectric constant with increasing frequency .

Scientific Research Applications

Synthesis and Characterization

1-(Propan-2-yl)-1H-pyrazol-4-ol and its derivatives are extensively studied for their synthesis and characterization. For instance, Vyas et al. (2012) discussed the synthesis of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol, focusing on the crystal growth and characterization through various techniques like XRD, FT-IR, and dielectric study (Vyas et al., 2012). Similarly, Sid et al. (2013) reported on the synthesis of related compounds and their antimicrobial evaluation, emphasizing their significance in pharmaceutical applications (Sid et al., 2013).

Catalytic Activities

Research has also explored the use of derivatives of 1-(Propan-2-yl)-1H-pyrazol-4-ol in catalysis. Zhang et al. (2007) synthesized dinuclear copper(II) complexes derived from pyrazole-based ligands, which showed potential for catalytic oxidation (Zhang et al., 2007).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal properties of these compounds are of significant interest. Hamed et al. (2020) synthesized novel chitosan Schiff bases with heteroaryl pyrazole derivatives, revealing notable antimicrobial activity (Hamed et al., 2020).

Corrosion Inhibition

The role of pyrazole derivatives in corrosion inhibition is another area of application. Masoumi et al. (2020) investigated pyrazole ligands and their metal complexes as corrosion inhibitors, demonstrating their effectiveness in this domain (Masoumi et al., 2020).

Molecular Docking and Pharmacological Importance

The compounds have also been studied for their potential in pharmacological applications. Viji et al. (2020) conducted molecular docking studies on a bioactive molecule involving a pyrazole derivative, analyzing its antimicrobial activity and interaction with different proteins (Viji et al., 2020).

Future Directions

The study and development of pyrazol derivatives is a promising area of research due to their wide range of biological activities. Future research could involve the synthesis and testing of “1-(Propan-2-yl)-1H-pyrazol-4-ol” and related compounds to explore their potential uses .

properties

IUPAC Name

1-propan-2-ylpyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5(2)8-4-6(9)3-7-8/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVJTOUCOLLRGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30515314
Record name 1-(Propan-2-yl)-1H-pyrazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Propan-2-yl)-1H-pyrazol-4-ol

CAS RN

75702-84-0
Record name 1-(Propan-2-yl)-1H-pyrazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Propan-2-yl)-1H-pyrazol-4-ol
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